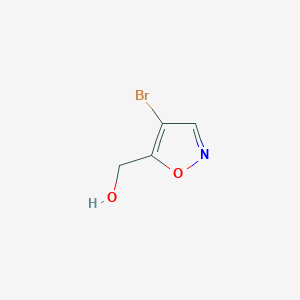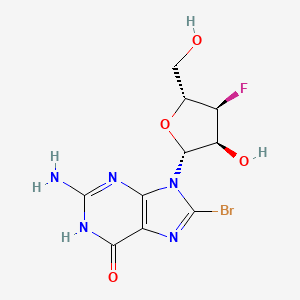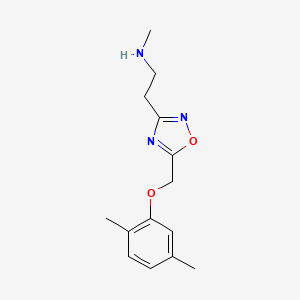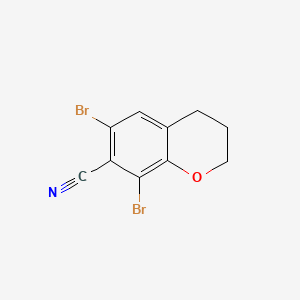
6,8-Dibromochromane-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromochromane-7-carbonitrile: is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol It is characterized by the presence of two bromine atoms, a chromane ring, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromochromane-7-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a carbonitrile group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography helps in obtaining high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dibromochromane-7-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction Reactions: Reducing agents (LiAlH4, hydrogenation catalysts), solvents (ether, tetrahydrofuran), room temperature to reflux conditions.
Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), room temperature to reflux conditions.
Major Products Formed:
Substitution Reactions: Substituted chromane derivatives.
Reduction Reactions: Amino-chromane derivatives.
Oxidation Reactions: Chromone derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromochromane-7-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,8-Dibromochromane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and carbonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichlorochromane-7-carbonitrile: Similar structure but with chlorine atoms instead of bromine.
6,8-Difluorochromane-7-carbonitrile: Similar structure but with fluorine atoms instead of bromine.
6,8-Diiodochromane-7-carbonitrile: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 6,8-Dibromochromane-7-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C10H7Br2NO |
|---|---|
Molekulargewicht |
316.98 g/mol |
IUPAC-Name |
6,8-dibromo-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-8-4-6-2-1-3-14-10(6)9(12)7(8)5-13/h4H,1-3H2 |
InChI-Schlüssel |
JTRYEDIMHNIEAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C(=C2OC1)Br)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


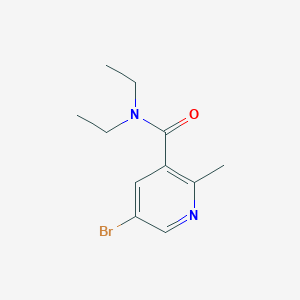
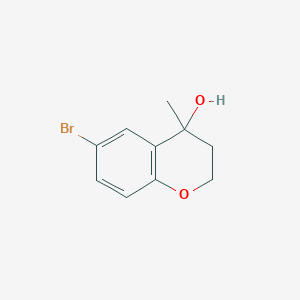

![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
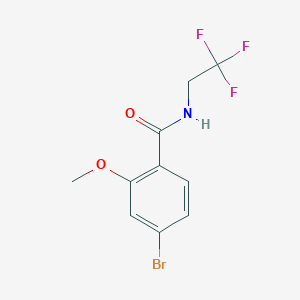
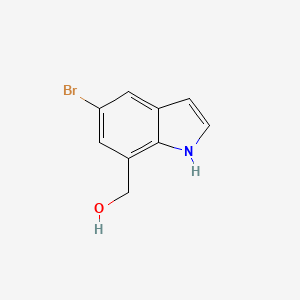

![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)

